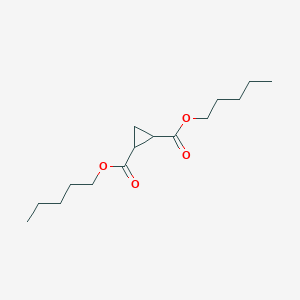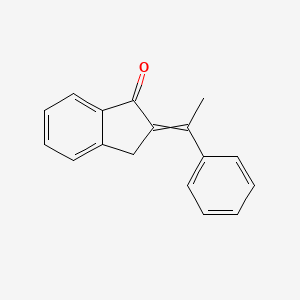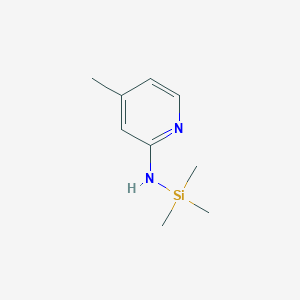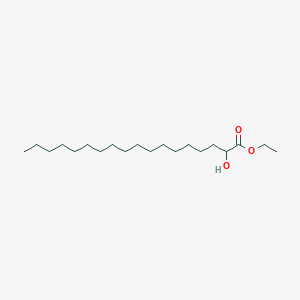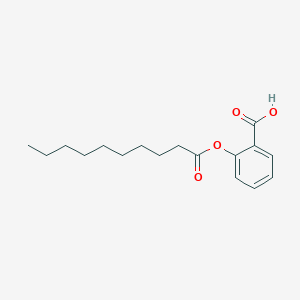![molecular formula C14H20S3 B14270943 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene CAS No. 135611-03-9](/img/structure/B14270943.png)
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trithiabicyclo[1131]heptadeca-1(17),13,15-triene is a macrocyclic compound known for its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a linear triamine with a suitable aldehyde or ketone, followed by cyclization in the presence of a metal catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the functional groups in the macrocycle.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new macrocyclic derivatives with altered functional groups .
Scientific Research Applications
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a molecular scaffold in drug design and delivery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition, DNA intercalation, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,7,11-Triazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- 2,12-Dimethyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
Uniqueness
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene is unique due to the presence of sulfur atoms in its macrocyclic structure, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that contain nitrogen or oxygen atoms in their macrocycles .
Properties
CAS No. |
135611-03-9 |
|---|---|
Molecular Formula |
C14H20S3 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
3,7,11-trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C14H20S3/c1-4-13-10-14(5-1)12-17-9-3-7-15-6-2-8-16-11-13/h1,4-5,10H,2-3,6-9,11-12H2 |
InChI Key |
RTSZMXOCKLDXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCCSCC2=CC=CC(=C2)CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
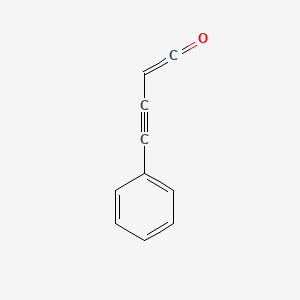
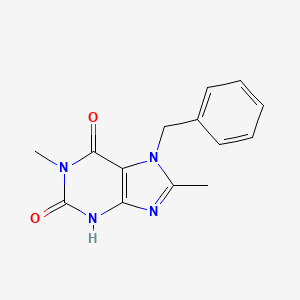
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
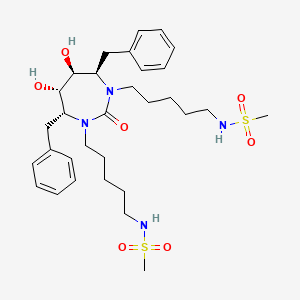
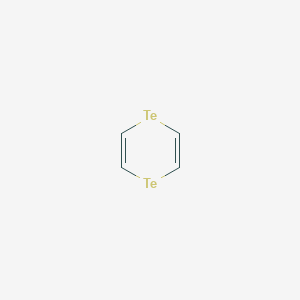

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
